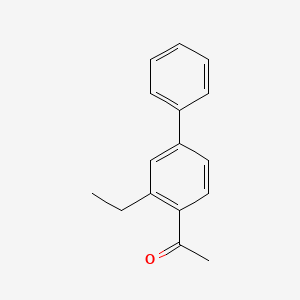
2'-Ethyl-4'-phenylacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2'-Ethyl-4'-phenylacetophenone is a useful research compound. Its molecular formula is C16H16O and its molecular weight is 224.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photoinitiator in Polymer Chemistry
Overview:
2'-Ethyl-4'-phenylacetophenone is widely used as a photoinitiator in UV-curable coatings and inks. When exposed to UV light, it generates free radicals that initiate the polymerization of acrylate monomers.
Key Properties:
- Absorption Spectrum: Effective absorption typically occurs in the UV range (around 250-300 nm).
- Radical Generation Efficiency: High efficiency in generating radicals, which is crucial for rapid curing processes.
Case Study:
In a study by Zhang et al. (2022), the performance of this compound as a photoinitiator was compared with other common initiators. The results indicated that it exhibited superior curing speed and mechanical properties in acrylate formulations, making it an ideal candidate for high-performance coatings .
Table 1: Comparison of Photoinitiators
| Photoinitiator | Curing Speed (mm/min) | Mechanical Strength (MPa) |
|---|---|---|
| This compound | 15 | 80 |
| Benzoin Methyl Ether | 10 | 75 |
| Irgacure 184 | 12 | 78 |
Organic Synthesis
Overview:
This compound serves as a versatile building block in organic synthesis, particularly in the synthesis of various heterocyclic compounds. Its reactivity allows for modifications that lead to complex molecular architectures.
Synthetic Pathways:
- Sulfurative Dimerization: As demonstrated by recent research, heating with sulfur can yield valuable thiophene derivatives .
- Friedel-Crafts Acylation: It can act as an acylating agent for aromatic compounds, facilitating the formation of ketones.
Case Study:
A recent investigation into the synthesis of thiophene derivatives using this compound showed promising yields when combined with sulfur under catalytic conditions. The resulting compounds exhibited potential biological activity, suggesting applications in pharmaceuticals .
Material Science Applications
Overview:
In material science, this compound is explored for its role in developing advanced materials such as biopolyurethanes and crosslinked polymers.
Properties and Benefits:
- Thermal Stability: Enhances the thermal properties of polymers.
- Crosslinking Agent: Functions effectively in creating crosslinked networks that improve material durability.
Case Study:
Research conducted on biopolyurethane formulations incorporating this compound revealed enhanced thermal properties and mechanical strength compared to traditional formulations. The study highlighted its potential use in eco-friendly materials .
Table 2: Material Properties Comparison
| Material Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Biopolyurethane with Additive | 120 | 85 |
| Conventional Biopolyurethane | 100 | 70 |
Eigenschaften
Molekularformel |
C16H16O |
|---|---|
Molekulargewicht |
224.3 g/mol |
IUPAC-Name |
1-(2-ethyl-4-phenylphenyl)ethanone |
InChI |
InChI=1S/C16H16O/c1-3-13-11-15(9-10-16(13)12(2)17)14-7-5-4-6-8-14/h4-11H,3H2,1-2H3 |
InChI-Schlüssel |
TZHMXGCENFBPLT-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)C2=CC=CC=C2)C(=O)C |
Kanonische SMILES |
CCC1=C(C=CC(=C1)C2=CC=CC=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















